
5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester is an organic compound with the molecular formula C9H16O3 It is an ester derivative of 5-Hexenoic acid, characterized by the presence of a hydroxy group and a methyl group on the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester typically involves the esterification of 5-Hexenoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
5-Hexenoic acid+EthanolAcid Catalyst5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
5-Hexenoic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Hexenoic acid, ethyl ester: Similar structure but without the hydroxy and methyl groups on the third carbon atom.
5-Hexynoic acid: An alkyne derivative with a triple bond instead of a double bond.
Uniqueness
5-Hexenoic acid, 3-hydroxy-3-methyl-, ethyl ester is unique due to the presence of both a hydroxy group and a methyl group on the third carbon atom, which imparts distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic and industrial processes.
Properties
CAS No. |
113997-03-8 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-methylhex-5-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-9(3,11)7-8(10)12-5-2/h4,11H,1,5-7H2,2-3H3 |
InChI Key |
YBIXBLXWQMESSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
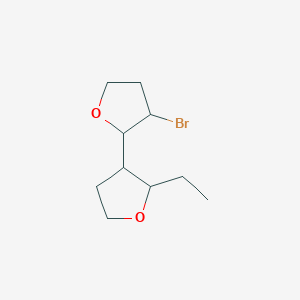
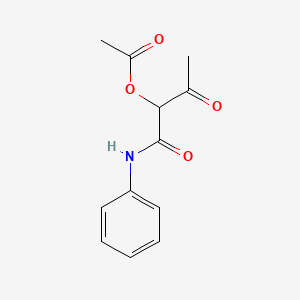
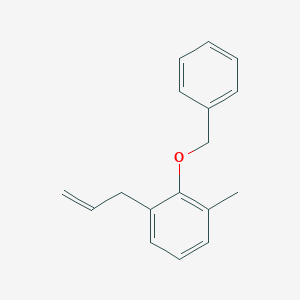
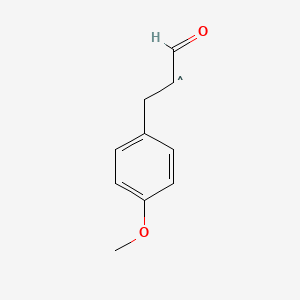

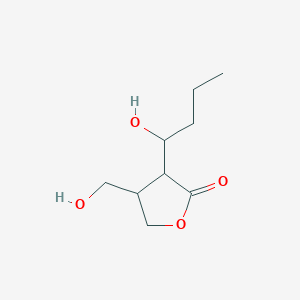
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
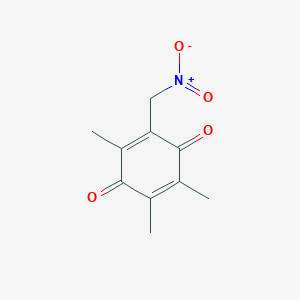
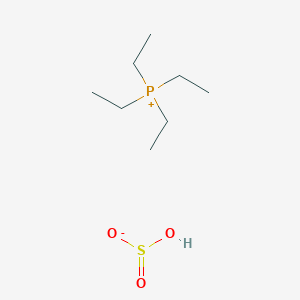
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
